Lauroyl proline

Description

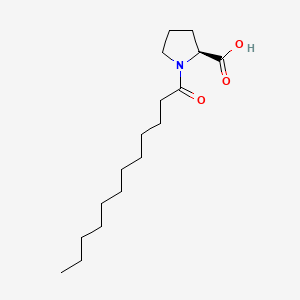

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H31NO3 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(2S)-1-dodecanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)/t15-/m0/s1 |

InChI Key |

AJWFQCNUNFFTHX-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of N-Lauroyl-L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lauroyl-L-proline is an amphiphilic molecule synthesized from the acylation of the amino acid L-proline with lauroyl chloride, a derivative of the fatty acid lauric acid.[1] As a member of the N-acyl amino acid class of compounds, it possesses surfactant properties, making it a molecule of interest for various applications, including cosmetics, drug delivery, and as a potential bioactive lipid. This technical guide provides a comprehensive overview of the core physicochemical properties of N-lauroyl-L-proline, detailed experimental protocols for their determination, and an exploration of its potential role in biological signaling pathways.

Core Physicochemical Properties

The unique structure of N-lauroyl-L-proline, featuring a hydrophobic lauroyl tail and a hydrophilic proline headgroup, dictates its physicochemical behavior. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₁NO₃ | [2][3] |

| Molecular Weight | 297.43 g/mol | [2][3] |

| Appearance | Solid / White to off-white powder | [4][5] |

| Melting Point | While a specific melting point for pure N-lauroyl-L-proline is not readily available in the cited literature, a mixture of sodium N-acyl prolines derived from coconut oil (CNAPro), which includes the C12 lauroyl derivative, has a reported melting point of 57.4°C. | [6] |

| Solubility | Slightly soluble in water. | [4] |

| pKa (Strongest Acidic) | 4.06 | [7] |

| Critical Micelle Concentration (CMC) | For a mixture of sodium N-acyl prolines derived from coconut oil (CNAPro), the CMC is reported as 1.27 x 10⁻¹ mmol/L. | [6] |

| Surface Tension at CMC (γcmc) | For a mixture of sodium N-acyl prolines derived from coconut oil (CNAPro), the surface tension at the CMC is 32.4 mN/m. | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of N-lauroyl-L-proline are provided below. These protocols are essential for researchers aiming to verify or expand upon the existing data.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Workflow:

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: Ensure the N-lauroyl-L-proline sample is a fine, dry powder. If necessary, grind any crystals using a mortar and pestle.[8]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9][10]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20°C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, set the starting temperature to about 20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol:

-

Sample Addition: Add an excess amount of solid N-lauroyl-L-proline to a vial containing a known volume of the desired solvent (e.g., water, ethanol (B145695), DMSO). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker or on a rolling station at a constant temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by filtration through a low-binding filter or by centrifugation.[4][12]

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved N-lauroyl-L-proline using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A standard calibration curve should be prepared to accurately quantify the concentration.[11]

Critical Micelle Concentration (CMC) Determination (Fluorescence Spectroscopy)

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Workflow:

Caption: Workflow for CMC Determination by Fluorescence.

Protocol:

-

Prepare Stock Solutions: Prepare a stock solution of N-lauroyl-L-proline in the desired solvent (typically water) at a concentration well above the expected CMC. Also, prepare a stock solution of the fluorescent probe (e.g., pyrene in ethanol or acetone).

-

Prepare Sample Series: Create a series of solutions with varying concentrations of N-lauroyl-L-proline by serial dilution of the stock solution.

-

Add Fluorescent Probe: To each solution in the series, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range.[3] Ensure the solvent from the probe stock is a very small percentage of the final volume.

-

Fluorescence Measurement: After allowing the solutions to equilibrate, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is typically monitored.[13]

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the N-lauroyl-L-proline concentration. The concentration at which a sharp change in the slope of this plot occurs corresponds to the CMC.[14]

Surface Tension Measurement (Du Noüy Ring Method)

This tensiometric method measures the force required to detach a platinum ring from the surface of a liquid, which is related to the surface tension.

Workflow:

Caption: Workflow for Surface Tension Measurement.

Protocol:

-

Prepare Solutions: Prepare a series of aqueous solutions of N-lauroyl-L-proline at various concentrations.

-

Apparatus Setup: Thoroughly clean a platinum Du Noüy ring, typically by flaming, to ensure complete wetting. Attach the ring to a sensitive force balance (tensiometer).[15]

-

Measurement:

-

Calculation: The surface tension is calculated from the maximum force, the perimeter of the ring, and a correction factor that accounts for the shape of the meniscus.

-

Surface Tension vs. Concentration: Plot the surface tension as a function of the logarithm of the N-lauroyl-L-proline concentration. The surface tension will decrease with increasing concentration until it reaches a plateau at the CMC.

Biological Activity and Signaling Pathways

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles.[10] While specific signaling pathways for N-lauroyl-L-proline are not extensively characterized, its structural similarity to other N-acyl amino acids suggests potential involvement in similar biological processes.

General N-Acyl Amino Acid Signaling

Biosynthesis and Degradation:

N-acyl amino acids are synthesized through the condensation of a fatty acid (or its CoA derivative) with an amino acid. Their degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond.[17]

Caption: Biosynthesis and Degradation of N-Acyl Amino Acids.

Molecular Targets:

N-acyl amino acids can interact with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels, to elicit cellular responses. Some N-acyl amino acids have been shown to interact with FAAH, potentially modulating the levels of other endocannabinoids like anandamide (B1667382).[18][19]

Potential Lipolytic Activity of N-Lauroyl-L-proline

Patent literature suggests that compositions containing lauroyl proline may possess lipolytic activity, aiming to reduce cellulite. While the precise signaling pathway is not elucidated for N-lauroyl-L-proline, a general lipolysis pathway in adipocytes involves the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL) and Perilipin. This leads to the breakdown of triglycerides into free fatty acids and glycerol.

Caption: Postulated Lipolytic Signaling Pathway.

Conclusion

N-lauroyl-L-proline is a versatile N-acyl amino acid with interesting physicochemical properties that make it suitable for a range of applications. This guide provides a foundational understanding of these properties and the experimental means to characterize them. Further research into its specific biological activities and signaling pathways will be crucial in unlocking its full potential in drug development and other scientific fields.

References

- 1. Synthesis, Surface Active Properties and Cytotoxicity of Sodium N-Acyl Prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. westlab.com [westlab.com]

- 3. rsc.org [rsc.org]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 17. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The interaction of fatty acid amide hydrolase (FAAH) inhibitors with an anandamide carrier protein using (19)F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Lauroyl Proline in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing a specific, universally accepted mechanism of action for lauroyl proline in biological systems is limited. This compound is primarily recognized as a cosmetic ingredient for skin and hair conditioning. This guide synthesizes available information on this compound and extrapolates potential mechanisms based on the well-documented biological activities of its constituent molecules: lauric acid and L-proline, as well as the broader class of N-acyl amino acids. The proposed pathways and mechanisms should be considered hypothetical and require experimental validation.

Introduction to this compound

This compound is an N-acyl amino acid, an amide formed from the reaction of lauroyl chloride (derived from lauric acid) and the amino acid L-proline. Its amphipathic nature, with a hydrophobic lauroyl tail and a hydrophilic proline head, makes it an effective surfactant and conditioning agent in cosmetic formulations. Beyond its physicochemical properties, patent literature suggests potential lipolytic activity, indicating it may influence adipocyte metabolism. However, peer-reviewed studies elucidating the specific molecular targets and signaling pathways of this compound are scarce. This document aims to provide a foundational guide to its potential biological activities by dissecting the roles of its components.

Potential Mechanisms of Action Derived from Constituent Moieties

The biological activity of this compound is likely a composite of the actions of lauric acid and L-proline, with the covalent linkage potentially modifying their individual effects, for instance, by altering bioavailability, cellular uptake, and target specificity.

Lauric acid, a 12-carbon saturated fatty acid, is known to modulate several key signaling pathways involved in metabolism and cellular stress.

-

Metabolic Regulation: Lauric acid can influence lipid and glucose homeostasis through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and AMP-activated protein kinase (AMPK). Activation of PPARα in hepatocytes upregulates genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase I (CPT1)[1]. AMPK activation inhibits lipogenesis and promotes energy-producing pathways[2].

-

Inflammatory Response: Lauric acid has demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory cytokine expression[2].

-

Apoptosis Induction in Cancer Cells: Studies have shown that lauric acid can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to the activation of stress-related pathways involving EGFR, ERK, and c-Jun[3].

-

Toll-Like Receptor 4 (TLR4) Activation: Lauric acid has been shown to activate TLR4 signaling, which can influence muscle fiber type and glycolysis[4][5].

L-proline is not merely a structural component of proteins but also a signaling molecule with diverse functions.

-

Cell Growth and Proliferation: Proline metabolism is crucial for cell growth and proliferation. It can modulate signaling through the ERK pathway and is linked to the activation of the TGF-beta signaling pathway[6][7].

-

Amino Acid Stress Response: Proline availability influences the amino acid stress response (AAR) pathway by affecting the phosphorylation state of the GCN2 kinase[6].

-

Redox Signaling: The oxidation of proline in the mitochondria is a source of reactive oxygen species (ROS). This ROS production can act as a signaling mechanism, influencing pathways that determine cell survival or apoptosis, such as the Akt and MAPK pathways[8][9].

-

Energy Metabolism: Proline can be catabolized to provide energy, entering the TCA cycle and supporting ATP production, which is particularly important under nutrient-deprived conditions[10][11].

Hypothesized Integrated Mechanism of this compound

The conjugation of lauric acid to proline to form this compound may result in a molecule with unique biological activities:

-

Enhanced Cellular Penetration: The lipid nature of the lauroyl group could facilitate the transport of proline across cell membranes, potentially increasing its intracellular concentration and amplifying its downstream effects on signaling pathways like ERK and TGF-beta.

-

Targeting to Lipid-Rich Environments: The lauroyl moiety may target the molecule to specific cellular compartments, such as the plasma membrane or mitochondrial membranes, allowing for localized effects on membrane-associated proteins or metabolic processes.

-

Novel Receptor Interaction: As a member of the N-acyl amino acid family, this compound could interact with G protein-coupled receptors (GPCRs) or ion channels that are known targets for other N-acyl amino acids, although specific targets for this compound have not yet been identified[12][13].

-

Lipolytic Activity: The reported lipolytic effect could be a result of the combined influence on adipocyte metabolism. For instance, the lauric acid component could activate PPARα and AMPK, promoting fatty acid oxidation, while the proline component could provide energy for metabolic processes within the adipocyte. Lipolysis is a multi-enzyme process involving adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which are regulated by hormones and signaling cascades like the PKA pathway[14][15]. This compound could potentially modulate these pathways.

Quantitative Data

Specific quantitative data for this compound's biological mechanism of action (e.g., IC50, Kd) are not available in the public domain. The following tables summarize data for its constituent parts to provide a frame of reference.

Table 1: Quantitative Data for Lauric Acid Activity

| Parameter | Target/Assay | Cell Line/System | Value/Effect | Reference |

| Concentration | MHCIIb protein expression | C2C12 myotubes | 200 µM increased expression | [5] |

| Concentration | Apoptosis induction | Breast and endometrial cancer cells | Effective concentrations detailed in study | [3] |

| Concentration | PPARα activation | Cultured rat hepatocytes | 500 µM up-regulated PPARα mRNA | [1] |

Table 2: Quantitative Data for L-Proline Activity

| Parameter | Target/Assay | Cell Line/System | Value/Effect | Reference |

| Concentration | ERK1 phosphorylation | Stem and cancer cells | High L-Pro regimen induced phosphorylation | [7] |

| Concentration | GCN2 dephosphorylation | Cultured ESCs | 50–250 µM inactivated the AAR pathway | [7] |

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following experimental protocols could be employed.

This protocol measures the release of glycerol (B35011), a byproduct of lipolysis, from cultured adipocytes.

-

Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

-

Treatment: Treat mature adipocytes with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Glycerol Measurement: Collect the culture medium and measure the glycerol concentration using a commercial glycerol assay kit.

-

Data Analysis: Normalize glycerol release to total cellular protein content and compare the effects of different this compound concentrations to the controls.

This protocol uses a luciferase reporter assay to determine if this compound activates PPARα.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

-

Treatment: Treat the transfected cells with this compound, a known PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle control.

-

Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the fold change in activity relative to the vehicle control.

This protocol uses Western blotting to detect the phosphorylation of ERK, a key indicator of pathway activation.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., fibroblasts, keratinocytes) and treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity and express the results as the ratio of p-ERK to total ERK.

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by the constituent parts of this compound.

Caption: Potential signaling pathways modulated by the lauric acid moiety.

References

- 1. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]

- 2. benchchem.com [benchchem.com]

- 3. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 8. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 12. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Biological Activity of Lauroyl Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies on the biological activity of pure Lauroyl Proline are limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activities based on studies of its constituent components, L-proline and lauric acid, as well as related N-acyl amino acids. The experimental protocols and potential mechanisms of action described herein are intended to serve as a foundational resource for initiating in vitro investigations of this compound.

Introduction

This compound is an N-acyl amino acid, a lipoamino acid, composed of lauric acid, a saturated 12-carbon fatty acid, and the cyclic amino acid proline. This amphiphilic structure suggests a range of potential biological activities and applications, particularly in dermatology and pharmacology. The lauroyl moiety can facilitate interaction with and penetration of lipid membranes, while the proline component may contribute to various cellular processes, including collagen synthesis and cellular signaling. This document summarizes the potential in vitro biological activities of this compound, drawing from research on its components and structurally similar molecules.

Potential Biological Activities and Quantitative Data

Based on the activities of L-proline, lauric acid, and other N-acyl amino acids, this compound is predicted to exhibit several biological effects in vitro. The following tables summarize relevant quantitative data from these related compounds.

Cytotoxicity

N-acyl prolines have been evaluated for their cytotoxic effects against various cancer cell lines. While specific data for this compound is unavailable, studies on mixtures of sodium N-acyl prolines derived from natural oils (which include lauroyl derivatives) indicate potential for antiproliferative activity.

Table 1: In Vitro Cytotoxicity of Sodium N-Acyl Prolines

| Cell Line | Compound | IC50 (µg/mL) |

| HeLa (Cervical Cancer) | Sodium N-acyl (from Palm Oil) Proline | 45.1 |

| MCF-7 (Breast Cancer) | Sodium N-acyl (from Palm Oil) Proline | 52.3 |

| A549 (Lung Cancer) | Sodium N-acyl (from Palm Oil) Proline | 68.7 |

Data extrapolated from studies on complex mixtures of N-acyl prolines.

Anti-inflammatory Activity

Lauric acid, a key component of this compound, has demonstrated anti-inflammatory properties in vitro. These effects are attributed to the inhibition of protein denaturation and proteinase activity.

Table 2: In Vitro Anti-inflammatory Activity of Lauric Acid

| Assay | Compound | IC50 (µg/mL) | Maximum Inhibition (%) |

| Inhibition of Protein Denaturation | Lauric Acid | 44.78[1] | 59.56[1] |

| Inhibition of Proteinase Activity | Lauric Acid | 35.5[2] | 66.65[2] |

Antioxidant Activity

Both L-proline and lauric acid have been reported to possess antioxidant properties. Proline can scavenge free radicals, and lauric acid has been shown to exhibit antioxidant effects in various in vitro assays. A nanogel formulation containing lauric acid showed significant free radical scavenging activity[3].

Table 3: In Vitro Antioxidant Activity of Lauric Acid-Containing Formulation

| Assay | Compound | Inhibition (%) | Concentration |

| DPPH Radical Scavenging | Lauric Acid Nanogel | 89[3] | 50 µg/mL[3] |

| Hydroxyl Radical Scavenging | Lauric Acid Nanogel | 81.6[3] | 50 µg/mL[3] |

Antimicrobial Activity

Lauric acid is well-documented for its antimicrobial properties against a range of bacteria. It has been shown to inhibit the growth of various clinical isolates, with a more pronounced effect on Gram-positive bacteria[4].

Table 4: In Vitro Antimicrobial Activity of Lauric Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm at 1:10 dilution) |

| Staphylococcus aureus | Not specified | 15 ± 1.414[4] |

| Streptococcus pneumoniae | Not specified | 15 ± 0.000[4] |

| Mycobacterium tuberculosis | Not specified | 14 ± 1.414[4] |

| Escherichia coli | Not specified | 8 ± 0.000[4] |

| Salmonella spp. | Not specified | 8 ± 0.000[4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the investigation of this compound's biological activities.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted for the evaluation of the cytotoxic effects of surfactants on cell lines such as human fibroblasts or cancer cell lines.

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Materials:

-

Cell line (e.g., HeLa, MCF-7, A549, or normal human fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound

-

Reference standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of PBS, and 0.2 mL of BSA solution (5% w/v).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

Cooling and Measurement: Cool the mixtures and measure the absorbance (turbidity) at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Collagen Synthesis Assay

This protocol is designed to quantify collagen production by fibroblasts in culture.

Objective: To determine the effect of this compound on collagen synthesis in human dermal fibroblasts.

Principle: The Sirius Red assay is a colorimetric method for the quantification of collagen. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

Materials:

-

Human dermal fibroblasts

-

Complete cell culture medium

-

This compound

-

Sirius Red stain solution (0.1% in saturated picric acid)

-

0.05 M NaOH

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Culture fibroblasts to near confluence in 24-well plates. Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours.

-

Cell Lysis: After treatment, wash the cell layer with PBS and lyse the cells with 0.05 M NaOH.

-

Staining: Add Sirius Red stain to the cell lysates and incubate for 30 minutes at room temperature with gentle shaking.

-

Washing: Centrifuge the samples to pellet the collagen-dye complex and wash with 0.01 M HCl to remove unbound dye.

-

Elution: Resuspend the pellet in 0.05 M NaOH to release the bound dye.

-

Quantification: Measure the absorbance of the eluted dye at 540 nm. A standard curve using known concentrations of collagen should be prepared to quantify the amount of collagen in the samples.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are likely mediated through various signaling pathways, influenced by both the lauric acid and proline moieties.

Proline and Collagen Synthesis

Proline is an essential component of collagen, and its availability can influence the rate of collagen biosynthesis. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis, is sensitive to amino acid levels, including proline.

Caption: Proline's role in mTORC1 signaling and collagen synthesis.

Lauric Acid and Inflammatory Signaling

Lauric acid has been shown to modulate inflammatory pathways. It can activate Toll-like receptor 4 (TLR4) signaling[5]. Furthermore, in cancer cells, lauric acid has been reported to increase reactive oxygen species (ROS) and activate signaling cascades involving EGFR and ERK[6].

Caption: Potential signaling pathways modulated by the lauric acid moiety.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of a novel compound like this compound.

Caption: A generalized workflow for in vitro biological evaluation.

Conclusion and Future Directions

While direct experimental evidence for the in vitro biological activity of this compound is currently lacking, the known properties of its constituent molecules, L-proline and lauric acid, as well as related N-acyl amino acids, provide a strong rationale for its investigation as a bioactive agent. The predicted activities, including cytotoxicity against cancer cells, anti-inflammatory effects, antioxidant potential, and modulation of collagen synthesis, warrant further in vitro studies. The experimental protocols and potential signaling pathways outlined in this guide offer a solid starting point for researchers to explore the therapeutic and cosmetic potential of this compound. Future research should focus on validating these predicted activities using the described in vitro models and elucidating the specific molecular mechanisms of action of this promising lipoamino acid.

References

- 1. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation [bioinformation.net]

- 3. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aclr.com.es [aclr.com.es]

- 5. researchgate.net [researchgate.net]

- 6. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Lauroyl Proline in Cell Culture Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Proline, an acylated amino acid, is increasingly utilized in cosmetic and pharmaceutical formulations for its skin and hair conditioning properties. Understanding its interaction with biological systems at a cellular level is paramount for ensuring product safety and efficacy. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of this compound in various in vitro cell culture models. Due to the limited publicly available data specifically on this compound, this guide also draws upon data from structurally related lauroyl derivatives and the known biological activities of L-proline to provide a thorough assessment. This document summarizes key quantitative data, details relevant experimental protocols, and explores potential signaling pathways involved in the cellular response to this compound.

Introduction

This compound is synthesized by the acylation of the amino acid proline with lauric acid. This modification imparts surface-active properties while retaining the biological relevance of proline. As an ingredient in topical formulations, its safety profile, particularly its potential for cytotoxicity and irritation, is of primary concern. In vitro cell culture models offer a robust and ethical platform for evaluating these parameters, providing insights into cellular viability, metabolic activity, and mechanisms of potential toxicity.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound across a range of cell lines are not extensively documented in publicly accessible literature, data on similar lauroyl derivatives provide valuable benchmarks for assessing its potential cytotoxicity. The following table summarizes in vitro cytotoxicity data for related compounds. It is important to note that the cytotoxicity of this compound may differ, and these values should be considered as estimates.

| Compound | Cell Line / Model | Assay | Endpoint | IC50 Value | Reference |

| Sodium Lauryl Sulfate (SLS) | Reconstructed Rabbit Corneal Epithelium (RCE) | Cell Viability | IC50 | 0.002% | [1] |

| Polyoxyethylene (9) lauryl ether (PLE) | Reconstructed Rabbit Corneal Epithelium (RCE) | Cell Viability | IC50 | 0.021% | [1] |

| Sodium N-lauroyl-l-glutaminate (SLG) | Reconstructed Rabbit Corneal Epithelium (RCE) | Cell Viability | IC50 | 0.448% | [1] |

| Silver Nanoparticles (Ag NPs) | Human Keratinocytes (HaCaT) | MTT Assay | IC50 | 6.8 ± 1.3 µM (after 7 days) | [2] |

Note: The above data is for comparative purposes. Specific testing of this compound is required for accurate cytotoxicity assessment.

Experimental Protocols for In Vitro Safety Assessment

A comprehensive in vitro safety assessment of this compound should include evaluations for cytotoxicity, skin corrosion, eye irritation, and genotoxicity. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

References

The Dance of Molecules: An In-depth Technical Guide to the Interaction of Lauroyl Proline with Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl proline, a lipoamino acid combining the hydrophobic lauroyl chain with the hydrophilic amino acid proline, is a molecule of significant interest in cosmetic and pharmaceutical sciences. Its amphipathic nature dictates a strong affinity for lipid structures, leading to profound interactions with cell membranes and model lipid bilayers. This technical guide delves into the core principles of these interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes. Understanding these interactions is paramount for the rational design of drug delivery systems, the development of advanced skincare formulations, and the elucidation of biological membrane dynamics.

Introduction: The Amphipathic Nature of this compound

This compound's structure is the primary determinant of its interaction with lipid membranes. The lauroyl group, a 12-carbon saturated fatty acid chain, provides a strong hydrophobic tail that readily partitions into the nonpolar core of a lipid bilayer. Conversely, the proline headgroup, with its cyclic secondary amine and carboxylic acid, is hydrophilic and interacts favorably with the polar headgroups of phospholipids (B1166683) and the surrounding aqueous environment. This dual character drives the spontaneous insertion and orientation of this compound within lipid membranes, influencing their structure and function. Proline itself is a unique amino acid known for its role in collagen synthesis, skin barrier function, and cellular signaling.[1][2][3][4] When coupled with a lipid chain, its ability to interact with and modulate membrane properties is significantly enhanced.

Quantitative Analysis of this compound-Membrane Interactions

While specific quantitative data for the interaction of this compound with lipid membranes is not extensively available in the public domain, we can infer its behavior based on studies of similar lipoamino acids and peptides. The following tables summarize typical quantitative parameters that are crucial for characterizing these interactions. Researchers are encouraged to adapt the cited experimental protocols to obtain specific values for this compound.

Table 1: Thermodynamic Parameters of this compound Interaction with Model Lipid Bilayers

| Parameter | Typical Value Range for Lipoamino Acids | Significance | Relevant Techniques |

| Partition Coefficient (log P) | 3 - 5 | Indicates the hydrophobicity and tendency to partition into the lipid phase. | Shake-flask method, HPLC |

| Enthalpy of Interaction (ΔH) | -10 to -50 kJ/mol | Describes the heat change upon binding, indicating the nature of the interaction (e.g., exothermic for favorable binding). | Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC) |

| Gibbs Free Energy of Binding (ΔG) | -20 to -60 kJ/mol | Determines the spontaneity of the binding process. | ITC, Surface Plasmon Resonance (SPR) |

| Entropy of Interaction (ΔS) | Variable | Reflects the change in disorder of the system upon binding. | ITC |

Table 2: Effects of this compound on Lipid Bilayer Physical Properties

| Parameter | Expected Effect of this compound | Significance | Relevant Techniques |

| Membrane Fluidity | Increase | This compound can disrupt the ordered packing of lipid acyl chains, increasing membrane fluidity. | Fluorescence Anisotropy (using probes like DPH, TMA-DPH, Laurdan) |

| Phase Transition Temperature (Tm) | Decrease and Broadening | Insertion of this compound can lower the temperature of the main phase transition and make it less cooperative. | Differential Scanning Calorimetry (DSC) |

| Bilayer Thickness | Minor change or slight decrease | The effect on thickness depends on the concentration and depth of insertion. | Small-Angle X-ray Scattering (SAXS), Neutron Diffraction |

| Surface Potential | Alteration | The proline headgroup can alter the charge distribution at the membrane surface. | Zeta Potential Measurement |

Experimental Protocols for Studying this compound-Membrane Interactions

A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of this compound's interaction with lipid membranes.[5][6][7]

Preparation of Model Lipid Bilayers (Liposomes)

-

Lipid Film Hydration:

-

Dissolve the desired phospholipids (e.g., POPC, DPPC, or a mixture mimicking a specific cell membrane) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Liposome (B1194612) Extrusion:

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers and how it is affected by the presence of molecules like this compound.[8][9][10]

-

Sample Preparation: Prepare liposome suspensions in the desired buffer. A control sample (buffer only) and a sample containing the liposomes are required. For studying the interaction, prepare a liposome suspension containing a known concentration of this compound.

-

DSC Measurement:

-

Load the sample and reference pans into the calorimeter.

-

Set the temperature program to scan a range that encompasses the phase transition of the lipids (e.g., 10°C to 60°C for DPPC). A typical scan rate is 1°C/min.

-

Record the differential power required to maintain the sample and reference at the same temperature as a function of temperature.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Analyze the main phase transition peak for its temperature (Tm), enthalpy (ΔH), and width at half-height. Changes in these parameters in the presence of this compound provide insights into its interaction with the membrane.

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive for probing the local environment within the lipid bilayer.[11][12][13][14]

-

Membrane Fluidity using Laurdan Generalized Polarization (GP):

-

Incorporate the fluorescent probe Laurdan into the liposomes during their preparation.

-

Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at two different wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.

-

Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity.

-

-

Fluorescence Anisotropy using DPH:

-

Incorporate the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) into the liposomes.

-

Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., at 430 nm).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor. A decrease in anisotropy indicates increased rotational freedom of the probe and thus higher membrane fluidity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed atomic-level information about the location, orientation, and dynamics of this compound within the lipid bilayer.[15][16][17][18]

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) containing isotopically labeled (e.g., ¹³C or ¹⁵N) this compound.

-

NMR Measurement: Acquire solid-state NMR spectra (e.g., ¹³C CP-MAS, ³¹P) of the sample.

-

Data Analysis: Analyze the chemical shifts and line shapes to determine the conformation and dynamics of this compound and the surrounding lipid molecules. Changes in the ³¹P NMR spectra of the lipids can indicate perturbations in the headgroup region.

Visualizing the Interaction: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway influenced by this compound's interaction with the cell membrane.

Caption: Experimental workflow for studying this compound-membrane interactions.

Caption: Hypothetical signaling pathway initiated by this compound.

Conclusion and Future Directions

The interaction of this compound with lipid membranes is a complex process governed by its amphipathic nature. While this guide provides a foundational understanding based on established principles and techniques, further research is needed to elucidate the specific quantitative and structural details of this interaction. Future studies should focus on utilizing the described experimental protocols to generate precise data for this compound with various model and biological membranes. Such knowledge will be invaluable for optimizing its use in drug delivery, where it can act as a permeation enhancer, and in cosmetics, where it can contribute to skin barrier repair and hydration.[1][19] The continued exploration of lipoamino acids like this compound will undoubtedly pave the way for innovative solutions in both pharmaceutical and dermatological applications.

References

- 1. theskinbeneath.com [theskinbeneath.com]

- 2. simplybetterskincare.com [simplybetterskincare.com]

- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. simplybetterskincare.com [simplybetterskincare.com]

- 5. mdpi.com [mdpi.com]

- 6. Peptide-lipid interactions: experiments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Peptide-Lipid Interactions: Experiments and Applications | Semantic Scholar [semanticscholar.org]

- 8. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria [mdpi.com]

- 12. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. | Semantic Scholar [semanticscholar.org]

- 13. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solution NMR Provides New Insight into Lipid-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proline Facilitates Membrane Insertion of the Antimicrobial Peptide Maculatin 1.1 via Surface Indentation and Subsequent Lipid Disordering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline facilitates membrane insertion of the antimicrobial peptide maculatin 1.1 via surface indentation and subsequent lipid disordering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Structure of Lauroyl Proline: A Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Proline, an N-acyl amino acid, finds applications in cosmetics and potentially in pharmaceuticals due to its surfactant and conditioning properties. A thorough understanding of its molecular structure is paramount for its effective utilization and for the development of novel applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the molecular structure of this compound. It details predicted and analogous spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide outlines detailed experimental protocols for these techniques and presents a visualization of the metabolic pathways of its precursor, L-proline.

Introduction

This compound, with the IUPAC name (2S)-1-dodecanoylpyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline where the amino group is acylated with a lauroyl group (a C12 fatty acid chain). Its chemical formula is C₁₇H₃₁NO₃, and it has a molecular weight of 297.4 g/mol . The lipophilic lauroyl tail combined with the hydrophilic proline head gives the molecule its amphipathic character, making it an effective surfactant. Spectroscopic methods are essential to confirm its structure, purity, and to study its interactions with other molecules.

Spectroscopic Analysis of this compound

Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this section presents predicted data based on the known spectral characteristics of its constituent parts: the lauroyl group and the proline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show characteristic signals for both the lauroyl chain and the proline ring.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Tentative Assignment |

| ~4.3 | dd | Hα (Proline) |

| ~3.5 | m | Hδ (Proline) |

| ~2.3 | t | -CO-CH₂ - (Lauroyl) |

| ~2.0 - 2.2 | m | Hβ, Hγ (Proline) |

| ~1.6 | m | -CO-CH₂-CH₂ - (Lauroyl) |

| ~1.2-1.4 | m | -(CH₂)₈- (Lauroyl) |

| ~0.9 | t | -CH₃ (Lauroyl) |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm (Predicted) | Tentative Assignment |

| ~175 | C =O (Carboxyl - Proline) |

| ~173 | C =O (Amide - Lauroyl) |

| ~60 | Cα (Proline) |

| ~47 | Cδ (Proline) |

| ~35 | -CO-CH₂ - (Lauroyl) |

| ~32 | -CH₂- (Lauroyl, adjacent to terminal CH₃) |

| ~29-30 | -(C H₂)₈- (Lauroyl) |

| ~25 | Cγ (Proline) |

| ~23 | -CO-CH₂-CH₂ - (Lauroyl) |

| ~14 | -C H₃ (Lauroyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Upon ionization in a mass spectrometer (e.g., by electrospray ionization - ESI), this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 298.4. The fragmentation pattern will likely involve cleavage of the amide bond and fragmentation of the lauroyl chain.

| m/z (Predicted) | Fragment Assignment |

| 298.4 | [M+H]⁺ |

| 116.1 | [Proline+H]⁺ |

| 183.3 | [Lauroyl group]⁺ (C₁₂H₂₃O) |

| Various | Fragments from the loss of (CH₂)n units from the lauroyl chain. |

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide, carboxylic acid, and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2850-2960 | C-H Stretch | Aliphatic (Lauroyl chain and Proline ring) |

| ~1700-1725 | C=O Stretch | Carboxylic Acid |

| ~1620-1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1465 | C-H Bend | Aliphatic |

Table 4: Predicted FTIR Spectral Data for this compound.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-acyl amino acids like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to the specific solvent and sample.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can also be performed to aid in the complete assignment of signals.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile, water)

-

Formic acid (for enhancing ionization)

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flow rates) for optimal ionization.

-

Set the mass analyzer parameters for the desired mass range and resolution.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to determine the accurate mass of the molecular ion.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions and deduce the molecular structure.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid or in solution)

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr) for solid samples (if using pellet method)

Procedure:

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal or a pure KBr pellet).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the this compound molecule.

-

Biological Context: Proline Metabolism

While this compound's direct involvement in signaling pathways is not well-documented, understanding the metabolism of its precursor, L-proline, provides valuable biological context. Proline metabolism is crucial for cellular homeostasis, stress response, and energy production.[1][2]

References

Methodological & Application

Application Notes and Protocols for Lauroyl Proline as a Surfactant in In Vitro Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl proline is an anionic surfactant derived from the condensation of lauric acid, a fatty acid, and the amino acid L-proline. As a member of the amino acid-based surfactant family, it is recognized for its mildness, biocompatibility, and biodegradability, making it an attractive alternative to harsher, traditional surfactants in a variety of biological applications.[1] Its unique structure, combining a hydrophobic lauroyl tail with a hydrophilic proline headgroup, allows it to effectively reduce surface tension and form micelles in aqueous solutions. These properties are particularly advantageous in in vitro biological assays where maintaining the native conformation and function of proteins and preserving cell membrane integrity are paramount.

This document provides detailed application notes and protocols for the use of this compound in various in vitro biological assays, including protein solubilization, cell-based assays, and enzyme-linked immunosorbent assays (ELISAs).

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its effective application. While specific experimental values for this compound can be limited in publicly available literature, we can infer its properties based on its structure and comparison with similar N-acyl amino acid surfactants. The length of the alkyl chain significantly influences properties such as surface tension and critical micelle concentration (CMC).[1]

| Property | Value / Description |

| Synonyms | N-Lauroyl-L-proline, (2S)-1-dodecanoylpyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₇H₃₁NO₃ |

| Molecular Weight | 297.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water, soluble in organic solvents. Forms micelles in aqueous solutions above its CMC. |

| Surfactant Class | Anionic amino acid-based surfactant |

| Critical Micelle Concentration (CMC) | The exact CMC for this compound is not readily available in the cited literature. However, for a structurally similar surfactant, N-lauroylglycine, the CMC is approximately 12 mM. It is recommended to experimentally determine the CMC for this compound in the specific buffer system being used. |

| Biocompatibility | Generally considered to be highly biocompatible with low cytotoxicity, a characteristic feature of amino acid-based surfactants.[2] |

Applications in In Vitro Biological Assays

The mild and non-denaturing properties of this compound make it a versatile tool for a range of in vitro biological assays.

Solubilization and Stabilization of Proteins

This compound can be used to extract and solubilize membrane proteins from the lipid bilayer while preserving their structural integrity and biological activity. Its ability to form micelles allows for the creation of a hydrophobic environment that mimics the cell membrane, thereby stabilizing the solubilized proteins.

Key Advantages:

-

Gentle Solubilization: Minimizes protein denaturation compared to harsh detergents like SDS.

-

Preservation of Activity: Helps to maintain the native conformation and function of enzymes and other sensitive proteins.

-

Compatibility with Downstream Applications: Suitable for use in subsequent purification steps like affinity chromatography and for structural biology studies.

Cell-Based Assays

In cell-based assays, such as cytotoxicity and cell proliferation assays, it is crucial to use reagents that do not interfere with cell viability and function. Due to its biocompatible nature, this compound can be used as a vehicle for the solubilization and delivery of hydrophobic compounds in cell culture media with minimal impact on the cells.

Key Advantages:

-

Low Cytotoxicity: Amino acid-based surfactants are known for their low irritation and cytotoxicity profiles.[2]

-

Enhanced Compound Solubility: Can improve the solubility of poorly water-soluble drugs or test compounds, leading to more accurate and reproducible results.

-

Maintains Membrane Integrity: At sub-lytic concentrations, it is less likely to disrupt cell membranes compared to more aggressive surfactants.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISAs, surfactants are often included in wash buffers to reduce non-specific binding and in blocking buffers to prevent the binding of antibodies to the plate surface. This compound can serve as a gentle alternative to commonly used detergents like Tween-20, potentially improving the signal-to-noise ratio by minimizing the disruption of antibody-antigen interactions.

Key Advantages:

-

Reduced Non-Specific Binding: Effectively blocks hydrophobic surfaces to prevent unwanted antibody binding.

-

Preservation of Antibody-Antigen Interaction: Its mild nature helps to maintain the integrity of the immunological complexes.

-

Improved Signal-to-Noise Ratio: Can lead to cleaner and more reliable ELISA results.

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization of the surfactant-to-protein ratio and incubation time is recommended for each specific protein.

Caption: Workflow for membrane protein solubilization.

Materials:

-

Isolated cell membranes

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Resuspend the isolated membrane pellet in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL.

-

From a 10% stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is 1% (w/v). It is advisable to test a range of concentrations (e.g., 0.5% to 2.0%).

-

Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Clarify the extract by centrifuging at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity purification or functional assays.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes the use of this compound as a solubilizing agent for a hydrophobic test compound in an MTT-based cell viability assay.

Caption: Workflow for a cell viability assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Hydrophobic test compound

-

This compound stock solution (e.g., 1% w/v in sterile water or DMSO)

-

MTT reagent

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of the hydrophobic test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in complete cell culture medium. For each dilution, add a small amount of this compound stock solution to aid in solubility. The final concentration of this compound should be kept low (e.g., below 0.1% w/v) to minimize any potential effects on the cells. A vehicle control containing the same concentration of this compound and solvent should be included.

-

Remove the old medium from the cells and add the treatment solutions.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of this compound in the wash buffer for a standard indirect ELISA.

Caption: Workflow for an indirect ELISA.

Materials:

-

Antigen

-

96-well ELISA plates

-

Primary antibody

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% w/v this compound)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Dilute the antigen in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer containing 0.05% this compound.

-

Block the plate by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of the substrate solution to each well and incubate until sufficient color develops.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Signaling Pathway Considerations

The use of any surfactant in cell-based assays necessitates consideration of its potential effects on cell signaling pathways, primarily through interactions with the cell membrane. While this compound is considered mild, at concentrations approaching and exceeding its CMC, it can perturb the lipid bilayer, potentially affecting membrane protein function and downstream signaling.

A key pathway to consider is the PI3K/Akt signaling pathway , which is central to cell survival, growth, and proliferation. Many growth factor receptors that activate this pathway are integral membrane proteins whose conformation and dimerization can be influenced by the lipid environment.

Caption: PI3K/Akt signaling pathway.

When using this compound in cell-based assays, it is important to work at concentrations well below the CMC to minimize the risk of non-specific activation or inhibition of membrane-associated signaling pathways. It is recommended to perform dose-response experiments to determine the optimal non-interfering concentration of this compound for each specific cell type and assay.

Conclusion

This compound is a promising surfactant for a variety of in vitro biological assays due to its mild, biocompatible, and non-denaturing properties. Its utility in solubilizing proteins while preserving their function, its low cytotoxicity in cell-based assays, and its potential to improve the performance of immunoassays make it a valuable tool for researchers. By following the provided protocols and considering the potential effects on cellular pathways, scientists can effectively incorporate this compound into their experimental workflows to achieve more reliable and reproducible results.

References

Application Notes and Protocols for Determining the Critical Micelle Concentration (CMC) of Lauroyl Proline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroyl proline, an N-acyl amino acid surfactant, is gaining prominence in various scientific and industrial applications, including drug delivery, cosmetics, and biotechnology, owing to its biocompatibility and unique physicochemical properties. A key parameter characterizing the behavior of surfactants in solution is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[1] This transition dramatically alters the properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[2] Accurate determination of the CMC is therefore crucial for optimizing formulations and understanding the mechanism of action of this compound in various systems.

This document provides detailed application notes and experimental protocols for three common and reliable methods for determining the CMC of this compound: Surface Tension Measurement, Conductivity Measurement, and Fluorescence Spectroscopy.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Sodium N-lauroyl-L-prolinate | |

| Molecular Formula | C₁₇H₃₀NNaO₃ | |

| Molecular Weight | 319.41 g/mol | |

| CMC (mmol/L) | 0.127 | [3] |

| Surface Tension at CMC (γcmc) (mN/m) | 27.8 | [3] |

Note: The CMC value can be influenced by factors such as temperature, pH, and the presence of electrolytes.[4][5][6][7][8][9]

Methods for CMC Determination

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated with monomers, they begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration.[1] The CMC is determined as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[1]

Experimental Protocol:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water or a suitable buffer.

-

Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 5 mM).

-

-

Instrumentation:

-

Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) calibrated according to the manufacturer's instructions.

-

Ensure the temperature of the sample is controlled and recorded, as surface tension is temperature-dependent.

-

-

Measurement:

-

Measure the surface tension of the deionized water or buffer as a reference.

-

Starting with the most dilute solution, measure the surface tension of each this compound solution.

-

Thoroughly clean the ring or plate between each measurement to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

-

The resulting graph will show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[1]

-

Conductivity Method

Principle: This method is suitable for ionic surfactants like this compound. The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[1] Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of charge carriers.[10] The CMC is identified as the break point in the conductivity versus concentration plot.[1][10]

Experimental Protocol:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in deionized water with low conductivity.

-

Prepare a series of dilutions as described for the surface tension method.

-

-

Instrumentation:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

Ensure the temperature is constant throughout the experiment.

-

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each this compound solution, starting from the most dilute.

-

Rinse the conductivity probe with deionized water and the next solution to be measured between readings.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) on the y-axis against the this compound concentration on the x-axis.

-

The graph will show two linear segments with different slopes.

-

The CMC is the concentration at which the break in the plot occurs, determined by the intersection of the two linear fits.

-

Fluorescence Spectroscopy Method

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), which has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar environment (water), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene moves into the nonpolar micellar core, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the surfactant concentration.[2]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.

-

Prepare a series of this compound solutions in deionized water or buffer, spanning a range below and above the expected CMC.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM.[11] Ensure the volume of the organic solvent added is minimal (e.g., <0.5% of the total volume) to avoid affecting the CMC.

-